Hexyl 3-mercaptobutanoate
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Overview
Description
Hexyl 3-mercaptobutanoate: is an organic compound belonging to the class of fatty acid esters. It is a carboxylic ester derivative of a fatty acid and is known for its unique chemical properties and applications . The compound is also referred to as 3-mercaptobutanoic acid hexyl ester .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl 3-mercaptobutanoate can be synthesized through esterification reactions involving hexanol and 3-mercaptobutanoic acid. The reaction typically requires an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Hexyl 3-mercaptobutanoate undergoes various chemical reactions, including:
Oxidation: The thiol group in the compound can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of disulfides.
Reduction: Formation of hexanol and 3-mercaptobutanol.
Substitution: Formation of substituted esters and thiols.
Scientific Research Applications
Hexyl 3-mercaptobutanoate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the study of esterification and thiol chemistry.
Biology:
- Investigated for its potential role in biological systems as a metabolite.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
- Investigated for its role in drug delivery systems.
Industry:
- Used as a flavoring agent in the food industry.
- Employed in the production of fragrances and perfumes .
Mechanism of Action
The mechanism of action of hexyl 3-mercaptobutanoate involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, affecting their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological molecules .
Comparison with Similar Compounds
Hexyl 3-mercaptobutanoate can be compared with other similar compounds such as:
Hexyl acetate: Another fatty acid ester with similar esterification properties but lacks the thiol group.
Hexyl butanoate: Similar ester structure but without the mercapto group.
Hexyl 2-mercaptobutanoate: Similar structure but with the mercapto group at a different position.
Uniqueness: this compound is unique due to the presence of both the ester and thiol groups, which confer distinct chemical reactivity and biological interactions .
Properties
CAS No. |
796857-79-9 |
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Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
hexyl 3-sulfanylbutanoate |
InChI |
InChI=1S/C10H20O2S/c1-3-4-5-6-7-12-10(11)8-9(2)13/h9,13H,3-8H2,1-2H3 |
InChI Key |
HDYQKQAKXIPCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)CC(C)S |
density |
0.949-0.954 |
physical_description |
Almost colourless liquid; Fruit/spice/herb aroma |
solubility |
Sparingly soluble in water; soluble in triacetin and propylene glycol Soluble (in ethanol) |
Origin of Product |
United States |
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